Hdac6-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-24 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including protein stability, chromatin dynamics, and gene expression regulation. Inhibition of HDAC6 has shown potential therapeutic value in treating cancer, neurodegenerative diseases, and other conditions .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-24 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
Analyse Chemischer Reaktionen
Hdac6-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-24 has a wide range of scientific research applications, including:
Wirkmechanismus
Hdac6-IN-24 exerts its effects by selectively inhibiting the activity of HDAC6. HDAC6 has two deacetylation catalytic domains and a zinc-finger ubiquitin-binding domain, which allows it to deacetylate various substrates, including α-tubulin, cortactin, and Hsp90 . By inhibiting HDAC6, this compound disrupts these deacetylation processes, leading to changes in protein stability, chromatin dynamics, and gene expression regulation . The molecular targets and pathways involved include the Hsp90-HSF1 complex, which plays a role in protein stability and cell migration .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-24 is unique among HDAC6 inhibitors due to its selective inhibition of HDAC6 and its specific chemical structure. Similar compounds include:
Mercaptoacetamides: These compounds also inhibit HDAC6 but may have different selectivity and potency profiles.
Fluoroalkyl-oxadiazoles: These compounds are promising HDAC6 inhibitors with low potential for toxicities.
Phenolic compounds: These natural compounds have shown inhibitory activities against HDACs and are considered safer alternatives to synthetic compounds.
This compound stands out due to its specific chemical structure and its ability to selectively inhibit HDAC6 without significant toxic effects .
Eigenschaften
Molekularformel |
C25H18F2N4O4 |
---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
[4-(hydroxycarbamoyl)phenyl]methyl 2-(4-fluoro-N-(4-fluorophenyl)anilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H18F2N4O4/c26-19-5-9-21(10-6-19)31(22-11-7-20(27)8-12-22)25-28-13-18(14-29-25)24(33)35-15-16-1-3-17(4-2-16)23(32)30-34/h1-14,34H,15H2,(H,30,32) |
InChI-Schlüssel |
ZHXPHSYADOVQBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2)N(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.